molecular formula C21H30Cl2N2O3 B2652758 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride CAS No. 1216899-47-6

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride

Cat. No.: B2652758
CAS No.: 1216899-47-6
M. Wt: 429.38
InChI Key: VDDCNIICRMYGLD-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Toloxy Group: The tolyloxy group is added through an etherification reaction.

    Final Assembly and Purification: The final compound is assembled by combining the intermediate products, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reagents: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol
  • 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol
  • 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol

Uniqueness

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.2ClH/c1-17-5-3-4-6-21(17)26-16-19(24)15-22-11-13-23(14-12-22)18-7-9-20(25-2)10-8-18;;/h3-10,19,24H,11-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDCNIICRMYGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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